molecular formula C41H64O13 B1143566 Ophiopogonin A CAS No. 11054-24-3

Ophiopogonin A

Cat. No.: B1143566
CAS No.: 11054-24-3
M. Wt: 764.944
Attention: For research use only. Not for human or veterinary use.
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Description

Ophiopogonin A is a steroidal saponin compound derived from the tuber of Ophiopogon japonicus, a traditional Chinese medicinal herb. This compound is known for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ophiopogonin A involves multiple steps, starting from the extraction of the raw material, Ophiopogon japonicus. The process typically includes hydrolysis, purification, and crystallization to isolate the compound. Specific synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production of this compound generally involves large-scale extraction from Ophiopogon japonicus using solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to purify this compound. Advanced methods like High-Performance Liquid Chromatography (HPLC) are commonly used to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: Ophiopogonin A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have enhanced or altered pharmacological properties .

Scientific Research Applications

Ophiopogonin A has a wide range of applications in scientific research:

Mechanism of Action

Ophiopogonin A exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

  • Ophiopogonin B
  • Ophiopogonin D
  • Ruscogenin

Comparison: Ophiopogonin A is unique due to its specific molecular structure, which confers distinct pharmacological properties. For instance, while Ophiopogonin D also exhibits anti-cancer properties, this compound is more potent in its cardioprotective effects. Ruscogenin, another related compound, primarily exhibits anti-inflammatory properties but lacks the broad spectrum of activities seen with this compound .

Properties

IUPAC Name

[(2S,3R,4R,5S,6S)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H64O13/c1-18-10-13-41(48-17-18)19(2)30-28(54-41)16-27-25-9-8-23-14-24(43)15-29(40(23,7)26(25)11-12-39(27,30)6)52-38-36(33(46)31(44)20(3)50-38)53-37-34(47)35(51-22(5)42)32(45)21(4)49-37/h8,18-21,24-38,43-47H,9-17H2,1-7H3/t18-,19+,20-,21+,24-,25-,26+,27+,28+,29-,30+,31+,32+,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIVGTKSVYIZEB-GDUJLLAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)O)OC8C(C(C(C(O8)C)O)OC(=O)C)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)OC(=O)C)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H64O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673002
Record name (1beta,3beta,25R)-3-Hydroxyspirost-5-en-1-yl 2-O-(3-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-6-deoxy-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

764.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11054-24-3
Record name (1beta,3beta,25R)-3-Hydroxyspirost-5-en-1-yl 2-O-(3-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-6-deoxy-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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